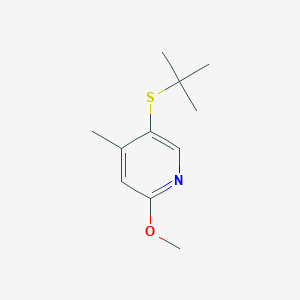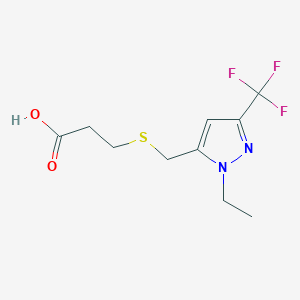
5-(1-Aminoethyl)-4-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Aminoethyl)-4-methylpyridin-2-amine: is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with an aminoethyl group at the 5-position and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminoethyl)-4-methylpyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-methylpyridine.
Alkylation: The 4-methylpyridine undergoes alkylation with an appropriate alkylating agent to introduce the aminoethyl group at the 5-position.
Amination: The intermediate product is then subjected to amination to introduce the amino group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methyl groups can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(1-Aminoethyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
4-Methylpyridine: Lacks the aminoethyl group, making it less versatile in terms of chemical reactivity.
5-(1-Aminoethyl)pyridine: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness:
- The presence of both the aminoethyl and methyl groups in 5-(1-Aminoethyl)-4-methylpyridin-2-amine provides a unique combination of steric and electronic effects, enhancing its reactivity and potential applications in various fields.
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
5-(1-aminoethyl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-5-3-8(10)11-4-7(5)6(2)9/h3-4,6H,9H2,1-2H3,(H2,10,11) |
Clave InChI |
BUAFUVGBYSOVPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



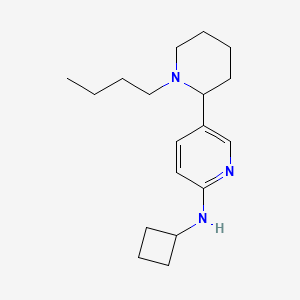
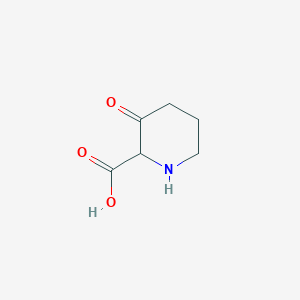
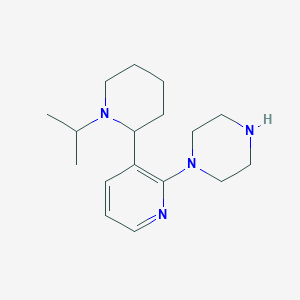
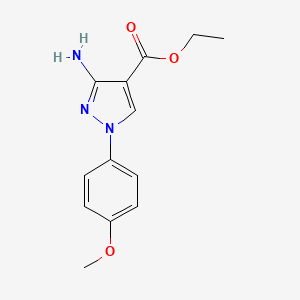
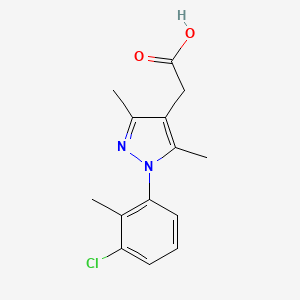

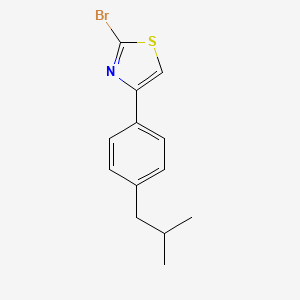
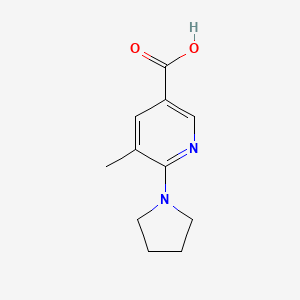
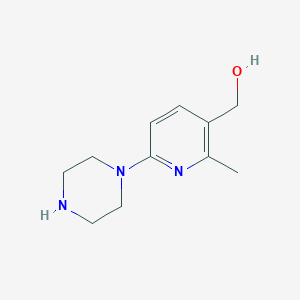
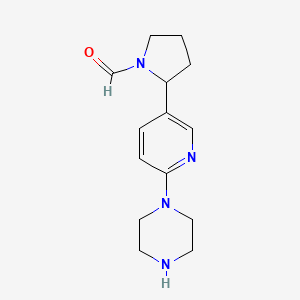
![2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B11808398.png)
